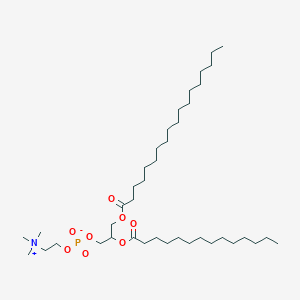
(3-Octadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving glycerol, stearic acid, and myristic acid . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone .
Industrial Production Methods
In industrial settings, the production of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Stearic acid, myristic acid, and glycerophosphocholine.
Scientific Research Applications
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Mechanism of Action
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role in the formation of lipid bilayers. It interacts with other lipids and proteins in the cell membrane, influencing membrane fluidity and permeability . The compound can also act as a surfactant, reducing surface tension and facilitating the formation of liposomes .
Comparison with Similar Compounds
Similar Compounds
1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but with the positions of the fatty acid chains reversed.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains different fatty acid chains, leading to variations in physical and chemical properties.
Uniqueness
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of stearoyl and myristoyl chains, which confer distinct properties such as phase transition temperature and membrane fluidity . This makes it particularly useful in the study of lipid bilayers and the development of liposomal drug delivery systems .
Properties
Molecular Formula |
C40H80NO8P |
|---|---|
Molecular Weight |
734.0 g/mol |
IUPAC Name |
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 |
InChI Key |
MZWGYEJOZNRLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
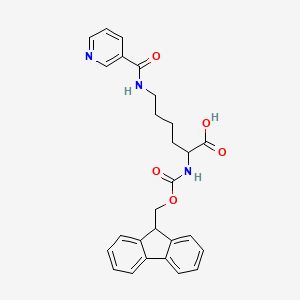

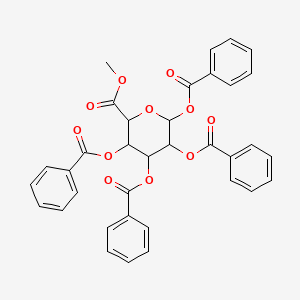
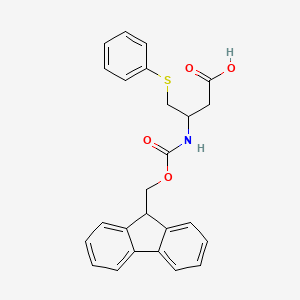
![(17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl) 3-methylbutanoate](/img/structure/B13399933.png)
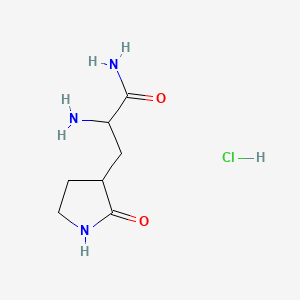
![Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B13399951.png)
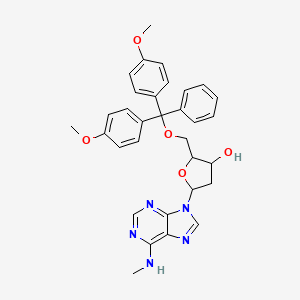
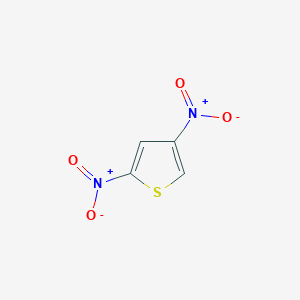
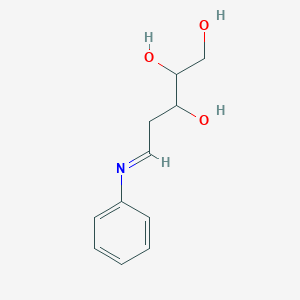
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
